molecular formula C13H19N5O B280121 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B280121
Poids moléculaire: 261.32 g/mol
Clé InChI: DDFBRIKQOAODKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as EDP-239, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazole derivative that has been shown to exhibit promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the modulation of various cellular processes that are regulated by CK2, including the regulation of transcription factors, cell cycle regulators, and apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is its potent and selective inhibition of CK2, which makes it an attractive target for drug development. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential therapeutic applications of this compound in other diseases, such as inflammation and neurodegenerative disorders, warrant further investigation.

Méthodes De Synthèse

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-dimethyl-1H-pyrazole-4-amine to yield the desired product, this compound.

Applications De Recherche Scientifique

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders, making it an attractive target for drug development.

Propriétés

Formule moléculaire

C13H19N5O

Poids moléculaire

261.32 g/mol

Nom IUPAC

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H19N5O/c1-5-18-7-11(9(2)16-18)6-14-13(19)12-8-17(4)15-10(12)3/h7-8H,5-6H2,1-4H3,(H,14,19)

Clé InChI

DDFBRIKQOAODKL-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CN(N=C2C)C

SMILES canonique

CCN1C=C(C(=N1)C)CNC(=O)C2=CN(N=C2C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.